Phenanthro[9,10-e][1,2,4]triazine-3-thiol
Overview
Description
Phenanthro[9,10-e][1,2,4]triazine-3-thiol is a chemical compound with the molecular formula C15H9N3S and a molecular weight of 263.32 g/mol . . It is known for its unique structure, which includes a phenanthrene ring fused with a triazine ring and a thiol group.
Mechanism of Action
Target of Action:
Phenanthro[9,10-e][1,2,4]triazine-3-thiol derivatives were designed as potential DNA intercalators and Bcl-2 inhibitors . Their primary targets include:
Action Environment:
Environmental factors (pH, temperature, etc.) can impact compound stability, efficacy, and bioavailability. For instance:
Biochemical Analysis
Biochemical Properties
Phenanthro[9,10-e][1,2,4]triazine-3-thiol plays a crucial role in biochemical reactions, particularly in its interaction with DNA and proteins. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA . This interaction can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, this compound has been shown to inhibit the Bcl-2 protein, a key regulator of apoptosis . By inhibiting Bcl-2, this compound can promote cell death in cancer cells, further highlighting its potential as a therapeutic agent.
Cellular Effects
This compound has been observed to exert significant effects on various types of cells. In cancer cells, such as MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells, it induces cytotoxicity by disrupting DNA function and promoting apoptosis . This compound influences cell signaling pathways, particularly those involved in cell survival and death. It also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by interfering with the normal metabolic processes, leading to reduced cell viability and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to intercalate into DNA and inhibit the Bcl-2 protein . By binding to DNA, it disrupts the normal function of the genetic material, preventing replication and transcription. This leads to the activation of cell death pathways and the induction of apoptosis. Additionally, the inhibition of Bcl-2 by this compound promotes the release of pro-apoptotic factors, further enhancing its cytotoxic effects . The compound’s ability to bind to DNA and proteins is facilitated by its unique structure, which allows it to form stable complexes with these biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, leading to prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound’s stability and long-term activity make it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Studies have identified a threshold dose at which the compound’s therapeutic effects are maximized while minimizing its toxic effects. This information is crucial for determining the optimal dosage for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to DNA and protein interactions . The compound interacts with enzymes involved in DNA replication and repair, inhibiting their activity and leading to the accumulation of DNA damage . Additionally, it affects the metabolic flux of cancer cells by disrupting their normal metabolic processes, leading to reduced energy production and cell viability . These interactions highlight the compound’s potential as a metabolic disruptor in cancer therapy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, the compound accumulates in the nucleus, where it exerts its effects on DNA and proteins . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and stability . These factors determine the compound’s bioavailability and effectiveness in therapeutic applications.
Subcellular Localization
This compound primarily localizes to the nucleus of cells, where it interacts with DNA and proteins . The compound’s structure allows it to penetrate the nuclear membrane and form stable complexes with nuclear biomolecules . This subcellular localization is crucial for its activity, as it enables the compound to directly interfere with genetic and protein functions. Additionally, this compound may undergo post-translational modifications that enhance its targeting to specific nuclear compartments . These modifications play a role in the compound’s ability to exert its effects on cellular function and viability.
Preparation Methods
The synthesis of Phenanthro[9,10-e][1,2,4]triazine-3-thiol involves several steps. One common method includes the reaction of phenanthrene-9,10-dione with thiosemicarbazide to form the triazine ring . The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent. The product is then purified through recrystallization from ethyl acetate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Phenanthro[9,10-e][1,2,4]triazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenanthro[9,10-e][1,2,4]triazine-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Phenanthro[9,10-e][1,2,4]triazine-3-thiol is unique due to its dual function as a DNA intercalator and Bcl-2 inhibitor. Similar compounds include:
Phenanthrene derivatives: These compounds share the phenanthrene ring structure but may lack the triazine and thiol groups.
Triazine derivatives: These compounds contain the triazine ring but may not have the phenanthrene ring or thiol group.
Thiol-containing compounds: These compounds have a thiol group but may not have the phenanthrene or triazine rings.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific biological activities .
Properties
IUPAC Name |
2H-phenanthro[9,10-e][1,2,4]triazine-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c19-15-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)17-18-15/h1-8H,(H,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIWLPICMPQBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNC(=S)N=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975257 | |
Record name | Phenanthro[9,10-e][1,2,4]triazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59851-26-2 | |
Record name | Phenanthro(9,10-e)-1,2,4-triazine-3(2H)-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059851262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthro[9,10-e][1,2,4]triazine-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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